molecular formula C10H7BrN2O2S B13662543 Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate

Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate

Cat. No.: B13662543
M. Wt: 299.15 g/mol
InChI Key: CLINCZIWOHMPMG-UHFFFAOYSA-N
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Description

Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate typically involves the reaction of 5-bromopyridine-2-thiol with methyl 2-bromo-4-chlorothiazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound .

Mechanism of Action

The mechanism of action of Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate is unique due to the presence of both a bromopyridine and a thiazole ring, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C10H7BrN2O2S

Molecular Weight

299.15 g/mol

IUPAC Name

methyl 2-(5-bromopyridin-2-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H7BrN2O2S/c1-15-10(14)8-5-16-9(13-8)7-3-2-6(11)4-12-7/h2-5H,1H3

InChI Key

CLINCZIWOHMPMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=NC=C(C=C2)Br

Origin of Product

United States

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